![molecular formula C10H5BrFNO3 B2385067 2-Bromo-5-(4-fluorophenyl)oxazole-4-carboxylic acid CAS No. 2090929-15-8](/img/structure/B2385067.png)
2-Bromo-5-(4-fluorophenyl)oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-5-(4-fluorophenyl)oxazole-4-carboxylic acid” is a chemical compound . It’s a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-(4-fluorophenyl)oxazole-4-carboxylic acid” is characterized by the presence of an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . This compound also contains a bromine atom and a fluorophenyl group .Scientific Research Applications
Synthesis and Bioactivity Evaluation
The synthesis and evaluation of biological activities of halogenatedphenyl benzoxazole-5-carboxylic acids, including derivatives related to 2-Bromo-5-(4-fluorophenyl)oxazole-4-carboxylic acid, have been explored for their potential anti-inflammatory and cytotoxic properties. Research indicates that compounds with halogen substituents at various positions on the phenyl ring of benzoxazole carboxylic acids demonstrate significant biological activities. For instance, certain derivatives have shown to exhibit notable anti-inflammatory activity, with IC50 values close to that of ibuprofen, and excellent cytotoxic activity against human prostate carcinoma epithelial cell lines, surpassing the efficacy of the standard drug doxorubicin. This highlights their potential for therapeutic applications in inflammation and cancer treatment (Thakral et al., 2022).
Photophysical Applications
The study of oxazole derivatives, including those related to 2-Bromo-5-(4-fluorophenyl)oxazole-4-carboxylic acid, has also extended into the development of fluorescent probes. These compounds, due to their unique structural attributes, have been investigated for their photophysical properties. For example, certain oxazole-4-carboxylate derivatives have been synthesized and characterized for their high fluorescence quantum yields and moderate solvent sensitivity, making them suitable candidates for use as fluorescent probes. Such properties are invaluable in various scientific and analytical applications, including the study of biological systems and the development of sensitive detection methods (Ferreira et al., 2010).
Sensing and Detection
In the realm of sensing, specific oxazole derivatives demonstrate environment-sensitive fluorescent characteristics that can differentiate between human serum albumin (HSA) and bovine serum albumin (BSA). These derivatives exhibit solvent polarity sensitive fluorescence, providing insights into the microenvironment around the probe and offering potential applications in the real-time monitoring of biological systems. Such studies contribute to our understanding of protein interactions and the development of novel sensors for biomedical research (Maiti et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Oxazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Oxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Oxazole derivatives have been found to interfere with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Oxazole derivatives have been reported to exhibit antimicrobial, cytotoxic, and anti-biofilm activities .
properties
IUPAC Name |
2-bromo-5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO3/c11-10-13-7(9(14)15)8(16-10)5-1-3-6(12)4-2-5/h1-4H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDJQMIYJMJSCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(O2)Br)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.